molecular formula C24H21FN4O5 B11631611 2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B11631611
M. Wt: 464.4 g/mol
InChI Key: FCMWHUORSXJOFF-SFQUDFHCSA-N
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Description

2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound that features a combination of fluorophenyl, trioxotetrahydropyrimidinylidene, indolyl, and methoxyethylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the indole derivative with 2-methoxyethylacetyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{(E)-[1-(2-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
  • 2-(3-{(E)-[1-(2-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

Uniqueness

The uniqueness of 2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds .

Properties

Molecular Formula

C24H21FN4O5

Molecular Weight

464.4 g/mol

IUPAC Name

2-[3-[(E)-[1-(2-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C24H21FN4O5/c1-34-11-10-26-21(30)14-28-13-15(16-6-2-4-8-19(16)28)12-17-22(31)27-24(33)29(23(17)32)20-9-5-3-7-18(20)25/h2-9,12-13H,10-11,14H2,1H3,(H,26,30)(H,27,31,33)/b17-12+

InChI Key

FCMWHUORSXJOFF-SFQUDFHCSA-N

Isomeric SMILES

COCCNC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=CC=C4F

Canonical SMILES

COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4F

Origin of Product

United States

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